3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicycloheptene core, which is fused with a carboxylic acid and a carbamoyl group attached to a dimethylphenyl ring. The compound’s structure imparts specific chemical properties that make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functional group transformations to introduce the carbamoyl and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with MCPBA yields epoxides, while reduction with hydrogen gas and Pd/C results in reduced derivatives.
Scientific Research Applications
3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the dimethylphenyl group.
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another related compound with a methoxycarbonyl group instead of the carbamoyl group.
Uniqueness
3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the dimethylphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C16H17NO4 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
3-[(2,4-dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c1-8-3-4-10(9(2)7-8)17-15(18)13-11-5-6-12(21-11)14(13)16(19)20/h3-7,11-14H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
ZVVJKZOQIXYVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)C |
Origin of Product |
United States |
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